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Compound of Interest

Compound Name: 2H-Pyran-2,4,6(3H,5H)-trione

Cat. No.: B082580

An In-Depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: Properties, Synthesis, and
Applications

Abstract

2H-Pyran-2,4,6(3H,5H)-trione, also known by its more common synonyms
Acetonedicarboxylic Anhydride or 3-Oxoglutaric Anhydride, is a highly functionalized
heterocyclic compound. Despite its structural simplicity, it serves as a potent and versatile
building block in synthetic organic chemistry. Its reactivity is dominated by the presence of a
cyclic anhydride and a (3-dicarbonyl system, which imparts unique chemical characteristics,
including a pronounced tendency for keto-enol tautomerism and susceptibility to nucleophilic
attack. This guide provides a comprehensive technical overview of its core chemical properties,
validated synthetic protocols, characteristic reactivity, spectroscopic profile, and its role as a
key intermediate in the synthesis of pharmaceuticals.

Introduction and Structural Elucidation

2H-Pyran-2,4,6(3H,5H)-trione (CAS No. 10521-08-1) is a six-membered oxygen-containing
heterocycle with a molecular formula of CsH4Oa.[1][2] Its structure is formally the cyclic
anhydride of acetonedicarboxylic acid (also known as 3-oxoglutaric acid). The pyran trione
framework features three carbonyl groups at the C2, C4, and C6 positions, making it a highly
electron-deficient and reactive scaffold. This inherent reactivity is the cornerstone of its utility in
chemical synthesis, enabling its use as an intermediate in the production of pharmaceuticals,
agrochemicals, and polymers.[1]
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It is crucial to distinguish this compound from the similarly named but structurally distinct
Dehydroacetic Acid (CsHsO4), a common food preservative and antimicrobial agent. 2H-Pyran-
2,4,6(3H,5H)-trione is a smaller, more fundamental synthetic unit.

Physicochemical Properties

The compound is typically a white to pale yellow crystalline powder.[3] Its physical and
chemical properties are summarized in the table below. The presence of multiple polar carbonyl
groups suggests moderate solubility in polar organic solvents, while the anhydride group
makes it sensitive to moisture.

Property Value Source(s)
Molecular Formula CsH404 [1]
Molecular Weight 128.08 g/mol [1112]
CAS Number 10521-08-1 [1]
_ _ 134-140 °C (with
Melting Point B [1103114]
decomposition)

354.9 °C at 760 mmHg

Boiling Point , [1]
(Predicted)

Density 1.472 g/cm3 (Predicted) [1]
White to pale yellow crystalline

Appearance [3]
powder

N Store under inert gas (Nitrogen
Storage Conditions [1]
or Argon) at 2-8°C

Synthesis and Experimental Protocols

The primary and most efficient synthesis of 2H-Pyran-2,4,6(3H,5H)-trione involves the
dehydration and cyclization of its parent acid, 3-oxoglutaric acid (acetonedicarboxylic acid).
Acetic anhydride is the reagent of choice for this transformation, acting as both a dehydrating
agent and a solvent.
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Protocol 1: Synthesis of 3-Oxoglutaric Acid from Citric
Acid
The precursor, 3-oxoglutaric acid, is not typically stable for long-term storage and is often

prepared fresh from citric acid.[5] The synthesis involves the treatment of citric acid with fuming
sulfuric acid, which induces decarbonylation and dehydration.[6]

» Rationale: Fuming sulfuric acid (oleum) is a powerful dehydrating and oxidizing agent. It
facilitates the removal of a carboxyl group and a water molecule from the citric acid
backbone to yield the target 3-keto dicarboxylic acid. Careful temperature control is essential
to prevent over-oxidation and decomposition.[5]

Protocol 2: Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione

This protocol details the cyclization of 3-oxoglutaric acid to its corresponding anhydride.[3][4][7]

o Materials: 3-oxoglutaric acid, acetic anhydride, glacial acetic acid, benzene (or diethyl ether
as a washing solvent).

e Procedure:

o To a flask containing acetic anhydride (e.g., 350 mL), cooled to 0°C in an ice bath, slowly
add 3-oxoglutaric acid (e.g., 200 g) over 30 minutes with vigorous stirring.[4]

o Maintain the reaction temperature below 10°C. A light yellow or white precipitate will
gradually form.[7]

o Continue stirring the mixture at 0°C for an additional 3 hours to ensure complete reaction.

[31[4]
o Isolate the solid product by filtration.

o Wash the precipitate sequentially with cold glacial acetic acid and then with a non-polar
solvent like benzene or diethyl ether to remove residual acetic acid and anhydride.[3][4][7]

o Dry the resulting white powder under vacuum at 50°C to yield pure 2H-Pyran-
2,4,6(3H,5H)-trione.[4] Yields are typically high, in the range of 85-95%.[3][7]
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Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione
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Fig 1. Synthetic pathway from citric acid to the target trione.

Chemical Reactivity and Mechanistic Insights

The chemistry of 2H-Pyran-2,4,6(3H,5H)-trione is governed by two key structural features: the
reactive anhydride linkage and the acidic a-protons situated between the three carbonyl
groups.

Keto-Enol Tautomerism

Like other B-dicarbonyl compounds, 2H-Pyran-2,4,6(3H,5H)-trione is expected to exist in
equilibrium with its enol tautomers.[8] The protons on the C3 and C5 positions are significantly
acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the
resonance stabilization of the resulting enolate anion.[9] Experimental *H NMR data in DMSO-
ds shows signals at & 3.68 (s, 2H), 5.23 (s, 1H), and a broad singlet at 12.5 (br s, 1H), which
strongly suggests the presence of an enol form in solution, with the latter two peaks
corresponding to the vinylic and enolic hydroxyl protons, respectively.[3] The enol form is
further stabilized by the formation of a conjugated system and potentially by intramolecular
hydrogen bonding.[8][10]

Fig 2. Equilibrium between the keto and a possible enol tautomer.

Nucleophilic Acyl Substitution
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The anhydride moiety is a reactive acylating agent, susceptible to nucleophilic attack.[11] This
reactivity is fundamental to its application as a synthetic intermediate.

e Hydrolysis: In the presence of water, the anhydride ring will readily open to regenerate 3-
oxoglutaric acid. This necessitates the use of anhydrous conditions during its synthesis and

storage.[12]

» Aminolysis: Reaction with primary amines, such as aniline, leads to ring-opening to form
amide derivatives. For example, the reaction with aniline yields acetoacetanilide.[13] This
proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the
anhydride carbonyls, followed by the departure of the carboxylate leaving group.[12]

 Alcoholysis: Alcohols react similarly to form mono-esters of 3-oxoglutaric acid.

Reaction with Nucleophiles

\ Nucleophilic Acyl (
Nucleophile n Substitution Ring-Opened Product
(H20, R-OH, R-NH2) (ZH-Pyran-Z,4,6(3H,5H)-tr|one) ~ | (Diacid, Monoester, Amide)

Click to download full resolution via product page

Fig 3. General reactivity of the trione with nucleophiles.

Spectroscopic Profile

Characterization of 2H-Pyran-2,4,6(3H,5H)-trione relies on standard spectroscopic
techniques. The data reflects the unique tautomeric nature of the molecule.
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Observed/Predicted

Technique Rationale /| Source(s)
Features
The signals are consistent with
an enol tautomer prevailing in
DMSO. The peak at 3.68 ppm
(400 MHz, DMSO-ds): 6 3.68
could represent the CH:z of the
1H NMR (s, 2H), 5.23 (s, 1H), 12.5 (br s, ]
1H) keto form, while 5.23 and 12.5
ppm represent the vinylic and
hydroxy! protons of the enol
form.[3]
(Predicted): Signals expected
for three distinct carbonyl Based on the parent acid's
carbons (~160-200 ppm), redicted spectrum and
15C NMR ( ppm) p p _ _
methylene carbons (~45 ppm),  general chemical shifts for
and, for the enol form, sp? these functional groups.[14]
carbons (~100 and ~170 ppm).
Corresponds to the molecular
Mass Spec. (GC-MS): m/z 128.1 [M]*

weight of the compound.[3]

Infrared (IR)

(Predicted): Strong,
characteristic C=0 stretching
bands between 1700-1850
cm~1, Anhydrides typically
show two bands. A broad O-H
stretch (~2500-3300 cm™1)
would be present for the enol

form.

Based on functional group
analysis. The parent acid
shows strong C=0 stretches
around 1715 cm™1,[14]

Applications in Drug Development and Synthesis

The utility of 2H-Pyran-2,4,6(3H,5H)-trione in drug discovery stems from its role as a versatile

and reactive intermediate.[1] Its bifunctional nature allows for the construction of more complex

molecular architectures.
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A prominent example is its use as a key intermediate in the synthesis of Rosuvastatin, a widely
prescribed statin drug for lowering cholesterol.[3] In this synthesis, the anhydride is protected
and then subjected to a series of transformations to build the complex side chain of the final
drug molecule. This application underscores the industrial relevance and strategic importance
of this heterocyclic building block.

Furthermore, its ability to react with various nucleophiles makes it a valuable precursor for
creating libraries of novel compounds, such as amides and esters, for screening in drug
discovery programs.[1] The pyran scaffold itself is a privileged structure found in numerous
natural products and biologically active compounds, highlighting the potential of its derivatives
in medicinal chemistry.

Conclusion

2H-Pyran-2,4,6(3H,5H)-trione is a foundational building block whose chemistry is rich and
multifaceted. Its synthesis is straightforward, and its reactivity, characterized by nucleophilic
acyl substitution and keto-enol tautomerism, provides chemists with a powerful tool for
molecular construction. The demonstrated use of this compound in the synthesis of blockbuster
drugs like Rosuvastatin validates its importance for professionals in drug development and
process chemistry. A thorough understanding of its properties and reactivity, as detailed in this
guide, is essential for leveraging its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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